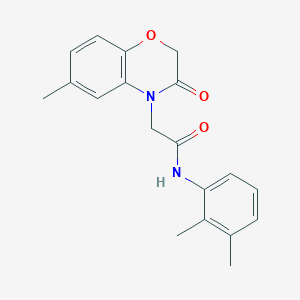

N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Overview

Description

This compound belongs to a class of chemicals with potential biological activities, often explored for their therapeutic properties. While the exact compound you're interested in is not directly studied, related research on N-substituted acetamides and similar structures offers valuable insights into their chemical and physical properties, synthesis methods, and potential applications in fields like medicinal chemistry.

Synthesis Analysis

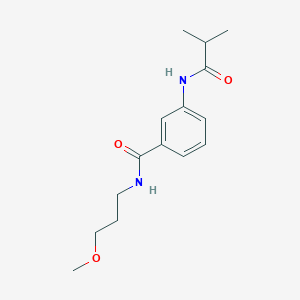

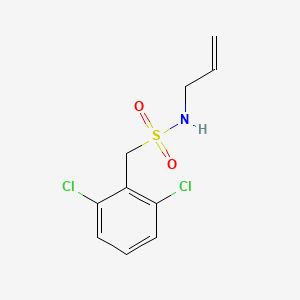

Synthesis of similar compounds often involves complex reactions including chloroacetylation, alkylation, and condensation processes. For example, the synthesis of benzyl and sulfonyl derivatives of N-substituted acetamides is performed through specific reaction sequences that involve the use of catalysts and controlled conditions to achieve the desired products with high purity (Khan et al., 2019).

Molecular Structure Analysis

Molecular structure and conformational studies are crucial for understanding the chemical behavior of these compounds. Techniques like X-ray diffraction, NMR spectroscopy, and computational modeling are commonly used. For instance, single-crystal X-ray diffraction has been employed to elucidate the precise structure of related compounds, providing insights into their molecular geometry and electronic structure (Geng et al., 2023).

Scientific Research Applications

Potential Pesticides

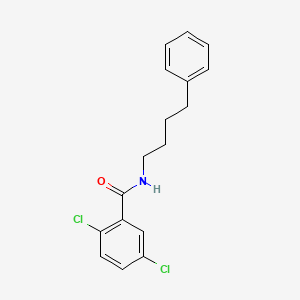

Research by Olszewska et al. (2011) on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which shares structural similarities with the query compound, identified these derivatives as potential pesticides. The study provided new powder diffraction data essential for characterizing these organic compounds, contributing valuable information for their potential application in pest control (Olszewska, Tarasiuk, & Pikus, 2011).

PET Ligands for Central NK1 Receptors

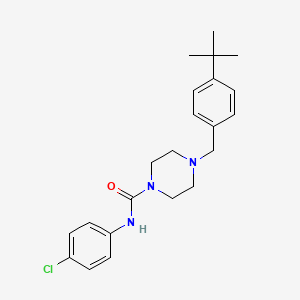

Mey et al. (2005) described the synthesis and biodistribution of [11C]R116301, a compound evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This research suggests that derivatives of the query compound could have applications in neuroimaging, particularly in studying brain functions and disorders related to NK1 receptor activity (Mey et al., 2005).

Organic Synthesis Processes

Guillaume et al. (2003) provided a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine. This research highlights the relevance of similar compounds in facilitating organic synthesis processes, particularly in synthesizing compounds with potential medicinal applications (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).

Antimicrobial and Anthelmintic Activities

Khan et al. (2019) explored benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for their antimicrobial, antifungal, and anthelmintic activities. Some compounds demonstrated significant biological activities, suggesting the potential for developing new antimicrobial and anthelmintic agents based on modifications of the query compound and its derivatives (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-7-8-17-16(9-12)21(19(23)11-24-17)10-18(22)20-15-6-4-5-13(2)14(15)3/h4-9H,10-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRVGQUQDSEQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)

![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)

![N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4585920.png)

![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)

![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4585966.png)

![2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)